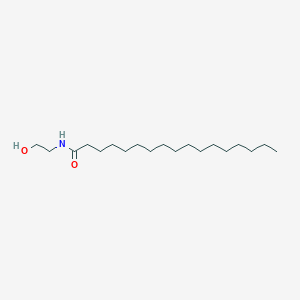

N-(2-Hydroxyethyl)heptadecanamide

描述

十七烷酰乙醇酰胺是一种脂肪酸酰胺,属于一类生物活性脂类,由脂肪酸与胺缩合而成,在本例中特指乙醇胺。该化合物在结构上类似于其他酰胺,如花生四烯酰乙醇酰胺,但具有十七烷酸骨架 。它以其重要的生理活性而闻名,特别是在调节内源性大麻素系统方面 .

准备方法

十七烷酰乙醇酰胺可以通过多种方法合成。一种常见的合成路线是在特定条件下使十七烷酸与乙醇胺反应。该过程通常需要使用脱水剂来促进酰胺键的形成 。工业生产方法可能涉及更可扩展的工艺,例如使用肉豆蔻酰氯和单乙醇胺 .

化学反应分析

十七烷酰乙醇酰胺经历多种类型的化学反应,包括:

氧化: 该反应可以通过氧化剂促进,导致形成相应的酮或羧酸。

还原: 还原反应可以将酰胺基转化为胺,通常使用像氢化铝锂这样的还原剂。

在这些反应中常用的试剂包括氧化剂(例如,高锰酸钾)、还原剂(例如,氢化铝锂)和亲核试剂(例如,卤代烷)。形成的主要产物取决于所用试剂和具体反应条件 .

科学研究应用

Pain Management and Inflammation

N-(2-Hydroxyethyl)heptadecanamide has been studied for its role in modulating pain and inflammation. It is known to enhance the response of cells to anandamide (AEA), a naturally occurring endocannabinoid, which is crucial for pain signaling pathways. In vitro studies demonstrated that this compound significantly potentiates the Ca²⁺ influx response to AEA in human recombinant VR1 expressing cells, indicating its potential as a therapeutic agent in pain management .

Neuroprotection

Research indicates that this compound may have neuroprotective properties. By inhibiting the enzyme N-acylethanolamine acid amidase (NAAA), which deactivates PEA, this compound could prolong the action of endogenous analgesics and anti-inflammatory agents. Studies have shown that modifications to the acyl chain length can affect substrate recognition and hydrolysis by NAAA, suggesting that this compound's structure could be optimized for enhanced therapeutic effects .

Analytical Chemistry

Due to its synthetic nature, this compound serves as an internal standard in quantitative analyses of fatty acid ethanolamides. Its unique chemical structure allows researchers to accurately measure concentrations of similar compounds in biological samples, facilitating studies on lipid signaling pathways and their implications in various diseases .

Case Study 1: Pain Modulation

A study conducted on HEK293 cells expressing human VR1 demonstrated that this compound significantly increased the Ca²⁺ influx when combined with AEA. This finding suggests its potential use in developing new analgesic therapies targeting cannabinoid receptors .

Case Study 2: Neuroprotective Effects

In animal models of neurodegeneration, compounds similar to this compound have shown promise in reducing inflammation and protecting neuronal cells from damage. The inhibition of NAAA by these compounds has been linked to improved outcomes in models of chronic pain and neurodegenerative diseases .

作用机制

十七烷酰乙醇酰胺通过与内源性大麻素系统中的细胞受体和酶相互作用来发挥其作用。该系统在调节疼痛、炎症和免疫反应等生理过程方面起着至关重要的作用 。该化合物增强了表达人重组 VR1 的细胞对花生四烯酰乙醇酰胺的钙内流反应,表明其在调节受体活性中的作用 .

相似化合物的比较

十七烷酰乙醇酰胺类似于其他脂肪酸酰胺,例如:

花生四烯酰乙醇酰胺: 两种化合物都与内源性大麻素系统相互作用,但十七烷酰乙醇酰胺具有十七烷酸骨架,使其在结构上独一无二.

棕榈酰乙醇酰胺: 该化合物也具有抗炎作用,但它具有棕榈酸骨架而不是十七烷酸.

生物活性

N-(2-Hydroxyethyl)heptadecanamide, also known as heptadecanamide or a fatty acid amide, has garnered attention for its potential biological activities, particularly in the context of cancer therapy and neuroprotection. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C18H37NO2

- Molecular Weight : 299.5 g/mol

- CAS Number : 14455177

This compound exhibits several biological activities that are primarily mediated through its interaction with various cellular pathways:

- Apoptosis Induction : Research indicates that this compound can induce apoptosis in cancer cells by modulating the expression of key apoptotic proteins. In particular, it has been shown to upregulate pro-apoptotic genes such as BAX and downregulate anti-apoptotic genes like BCL-2, leading to increased apoptosis in cancerous cells .

- Cell Cycle Regulation : The compound influences cell cycle progression by upregulating P21 and P53, which are crucial for cell cycle arrest and tumor suppression. This regulatory mechanism is vital for its anticancer effects .

- Neuroprotective Effects : this compound is also being studied for its neuroprotective properties. It has been suggested that it may play a role in reducing neuroinflammation and promoting neuronal survival under stress conditions .

In Vitro Studies

In vitro studies have demonstrated that this compound can significantly inhibit the proliferation of various cancer cell lines, including breast cancer cells (e.g., MDA-MB-231 and MCF-7). The compound alters nuclear morphology and impairs wound healing capabilities in these cells, further supporting its potential as an anticancer agent .

Case Studies

A notable case study involved the extraction of this compound from the endophytic fungus Colletotrichum gloeosporioides, which was associated with the medicinal plant Oroxylum indicum. The study utilized advanced techniques such as liquid chromatography-mass spectrometry (LC-MS) for isolation and characterization. The findings indicated significant anticancer activity against human breast cancer cell lines, validating the therapeutic potential of this compound .

Biological Activity Overview

| Activity Type | Description |

|---|---|

| Anticancer | Induces apoptosis, regulates cell cycle, inhibits proliferation in cancer cells |

| Neuroprotective | Reduces neuroinflammation, promotes neuronal survival |

| Mechanism of Action | Modulates apoptotic pathways (BAX, BCL-2), influences P21 and P53 expression |

属性

IUPAC Name |

N-(2-hydroxyethyl)heptadecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19(22)20-17-18-21/h21H,2-18H2,1H3,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCCFMSAXQJECNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCC(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H39NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10560544 | |

| Record name | N-(2-Hydroxyethyl)heptadecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10560544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53832-59-0 | |

| Record name | N-(2-Hydroxyethyl)heptadecanamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053832590 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-Hydroxyethyl)heptadecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10560544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-HYDROXYETHYL)HEPTADECANAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q750804J30 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes Heptadecanoyl Ethanolamide a potential biomarker for early-stage Schistosomiasis?

A: Research suggests that serum levels of Heptadecanoyl Ethanolamide change significantly in the early stages of Schistosomiasis infection. A study using a mouse model of Schistosoma mekongi infection identified Heptadecanoyl Ethanolamide as one of three potential biomarkers for early detection of the disease. [] This significant change in concentration during the initial phase of infection makes it a promising candidate for diagnostic purposes.

Q2: How was Heptadecanoyl Ethanolamide quantified in the Schistosomiasis study, and how does this method compare to other techniques for measuring this compound?

A: In the Schistosoma mekongi study, researchers utilized liquid chromatography-tandem mass spectrometry (LC-MS/MS) to analyze serum samples and quantify Heptadecanoyl Ethanolamide levels. [] LC-MS/MS offers high sensitivity and specificity, making it suitable for detecting and quantifying low concentrations of metabolites like Heptadecanoyl Ethanolamide in complex biological samples.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。